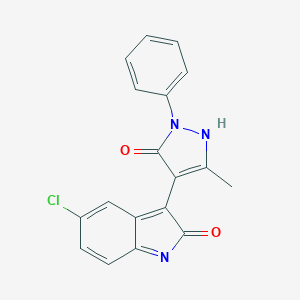![molecular formula C18H14ClFN2O3S B307778 (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound with potential pharmaceutical applications. It has been the subject of scientific research due to its unique chemical structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition may lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, the compound has been shown to have antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal cell wall synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent for cancer and infectious diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research related to (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, particularly its interaction with topoisomerase II and other potential targets. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, research can be conducted to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, studies can be conducted to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound with potential pharmaceutical applications. Its unique chemical structure and potential therapeutic effects make it a promising candidate for further research. While there is still much to be understood about its mechanism of action and optimal therapeutic potential, research in this area may lead to the development of new and effective treatments for cancer and infectious diseases.
Synthesis Methods
The synthesis method for (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with 4-fluoroaniline and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified through recrystallization using ethanol and water.
Scientific Research Applications
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied for its potential pharmaceutical applications, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
properties
Product Name |
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C18H14ClFN2O3S |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-24-14-9-11(19)7-10(16(14)25-2)8-15-17(23)22-18(26-15)21-13-5-3-12(20)4-6-13/h3-9H,1-2H3,(H,21,22,23)/b15-8- |
InChI Key |
KZVLRQSSUOICIS-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C(=CC(=C1)Cl)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)

![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)

![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![3-(Ethylsulfanyl)-6-(5-{4-nitrophenyl}-2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307714.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)